molecular formula C14H11NOS B1298038 10-Methyl-10H-phenothiazine-3-carbaldehyde CAS No. 4997-36-8

10-Methyl-10H-phenothiazine-3-carbaldehyde

Cat. No. B1298038
CAS RN: 4997-36-8
M. Wt: 241.31 g/mol
InChI Key: DZCOHLCHTVMOJU-UHFFFAOYSA-N
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Description

10-Methyl-10H-phenothiazine-3-carbaldehyde is a derivative of the phenothiazine family, a class of heterocyclic compounds that have diverse applications in the field of organic electronics and photonics due to their unique electronic properties. The phenothiazine core structure is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in synthetic chemistry.

Synthesis Analysis

The synthesis of phenothiazine derivatives with various substituents has been explored to tune their physical and chemical properties for specific applications. In one study, the synthesis of new phenothiazine derivatives with a carbazole structural motif linked at the C-7 position was achieved. Compounds such as 7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-butyl-10H-phenothiazine-3-carbaldehyde and its hexyl counterpart were synthesized and characterized using experimental and computational techniques .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is crucial in determining their electronic and optical properties. The phenothiazine ring typically adopts a boat conformation, which can influence the conjugation and overall molecular geometry. For instance, in a related molecule, the dihedral angle between the two phenyl rings was found to be 131 degrees, indicating a significant twist that could affect the conjugation system . Such structural details are essential for understanding the behavior of these molecules in various applications.

Chemical Reactions Analysis

Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalyzed amination, which was used to synthesize a cocrystal composed of two isomeric molecules of phenothiazine. The isomers differed by the localization of the double bond in the cyclopentadiene ring, showcasing the versatility of phenothiazine derivatives in forming complex structures with subtle variations .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their molecular structure and substituents. The experimental and theoretical vibrational frequencies of the synthesized carbazole-linked phenothiazines were found to be in good agreement, suggesting accurate predictions of their properties can be made using computational methods. Additionally, the polarizabilities, first-order hyperpolarizabilities, and dipole moments of these compounds suggest potential applications in the preparation of non-linear optical (NLO) crystals for generating second-order harmonic waves .

Scientific Research Applications

Fluorescence Properties and Synthesis Methods

10-Methyl-10H-phenothiazine-3-carbaldehyde has been studied for its fluorescence properties. Gaina et al. (2012) explored the synthesis of novel derivatives of this compound, demonstrating its potential in environmentally friendly synthesis methods and its daylight fluorescence characterized by large Stokes shifts (Gaina et al., 2012).

Vibrational Spectroscopy

Endrédi et al. (2006) conducted a detailed investigation of the vibrational spectroscopy of derivatives of 10-Methyl-10H-phenothiazine-3-carbaldehyde. Their study provided insights into the structural and vibrational properties of these compounds, enhancing our understanding of their spectroscopic behavior (Endrédi et al., 2006).

Antibacterial and Antioxidant Studies

Venkatesan et al. (2015) synthesized derivatives of 10-Methyl-10H-phenothiazine-3-carbaldehyde and evaluated their antibacterial and antioxidant activities. This research highlights the potential medical applications of these compounds (Venkatesan et al., 2015).

Modification in Hantzsch Synthesis

Vigante et al. (2007) modified the Hantzsch synthesis using 10-Methyl-10H-phenothiazine-3-carbaldehyde to create various substituted derivatives. This research contributes to the field of synthetic organic chemistry (Vigante et al., 2007).

Microwave-Assisted Synthesis

Gaina et al. (2010) described the microwave-assisted synthesis of acylphenothiazine derivatives, again showcasing the compound's versatility in synthetic methods (Gaina et al., 2010).

Applications in Molecular Structure Analysis

Karuppasamy et al. (2017) synthesized and characterized a novel molecule based on 10-Methyl-10H-phenothiazine-3-carbaldehyde, providing valuable data on its molecular structure and vibrational analysis (Karuppasamy et al., 2017).

Metallochromic Properties

Hauck et al. (2007) reported on the synthesis and characterization of novel phenothiazine-containing cruciforms, highlighting their metallochromic properties. This study suggests potential applications in sensory systems for metal cations (Hauck et al., 2007).

Safety and Hazards

10-Methyl-10H-phenothiazine-3-carbaldehyde is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

10-methylphenothiazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-15-11-4-2-3-5-13(11)17-14-8-10(9-16)6-7-12(14)15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCOHLCHTVMOJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347093
Record name 10-Methyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methyl-10H-phenothiazine-3-carbaldehyde

CAS RN

4997-36-8
Record name 10-Methyl-10H-phenothiazine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 10-Methyl-10H-phenothiazine-3-carbaldehyde in the synthesis of cationic dyes?

A1: 10-Methyl-10H-phenothiazine-3-carbaldehyde serves as a crucial reactant in the Knoevenagel condensation reaction to synthesize novel 2-(2-(10H-phenothiazin-3yl)vinyl)-3H-indolium cationic dyes []. This reaction involves the condensation of the aldehyde with 1,2,3,3-tetramethyl3H-indolium iodide, resulting in the formation of the desired dye molecule.

Q2: How does the structure of dyes synthesized using 10-Methyl-10H-phenothiazine-3-carbaldehyde influence their optical properties?

A2: The synthesized dyes incorporating 10-Methyl-10H-phenothiazine-3-carbaldehyde exhibit characteristic intramolecular charge transfer (ICT) absorption maxima in the visible range (550-630 nm) []. This absorption is attributed to the presence of the phenothiazine and indolium moieties linked by a vinyl bridge. Importantly, these dyes exhibit solvatochromism, meaning their absorption spectra shift depending on the solvent polarity. This phenomenon provides valuable insights into their electronic structure and potential applications in various sensing technologies.

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